molecular formula C22H16ClF3N2O3 B2759479 N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1207017-25-1

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2759479
CAS No.: 1207017-25-1
M. Wt: 448.83
InChI Key: WKSJLEBUPALROP-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H16ClF3N2O3 and its molecular weight is 448.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole (5) was synthesized and characterized, demonstrating its potential in molecular structure studies. The synthesis involved stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide (3) with 1H-indole-2-carboxylic acid in dichloromethane, followed by spectroscopic analyses (Al-Ostoot et al., 2020).

Pharmaceutical Research

  • The compound SR 48968, N-Methyl-N-[4-(4-acetamido-4-phenylpiperidinyl)-2S-(3,4-dichlorophenyl) butyl]benzamide, a non-peptidic antagonist of the NK 2 receptor, shows potential in pharmacological research, particularly in mapping antagonist binding sites (Kersey et al., 1996).

Chemistry and Biochemistry

  • Phenyliodine Bis(trifluoroacetate) mediated intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides under metal-free conditions, leading to benz­oxazole products. This demonstrates the chemical versatility of related compounds in synthetic chemistry (Yu, Ma, & Yu, 2012).

Green Chemistry Applications

  • Ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide demonstrates the application of green chemistry techniques in the synthesis of benzamide derivatives (Nimbalkar et al., 2018).

Biological Activity and Interaction

  • Acylthioureas, including derivatives related to benzamides, have been synthesized and tested for their interaction with bacterial cells, showing potential in antimicrobial research. These compounds demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O3/c23-14-9-11-15(12-10-14)31-13-20(29)27-18-7-3-4-8-19(18)28-21(30)16-5-1-2-6-17(16)22(24,25)26/h1-12H,13H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJLEBUPALROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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